1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid
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Overview
Description
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42 g/mol This compound is characterized by the presence of a pyridazine ring substituted with a 3-methoxyphenylsulfanyl group and a piperidine-3-carboxylic acid moiety
Preparation Methods
The synthesis of 1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid involves several steps, typically starting with the preparation of the pyridazine ring followed by the introduction of the 3-methoxyphenylsulfanyl group and the piperidine-3-carboxylic acid moiety. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the 3-Methoxyphenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 3-methoxyphenylthiol.
Attachment of the Piperidine-3-carboxylic Acid Moiety: This can be done through a coupling reaction using a suitable piperidine derivative and a carboxylation reagent.
Chemical Reactions Analysis
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-methanol: This compound features a methanol group instead of a carboxylic acid group.
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-nitrile: This compound has a nitrile group in place of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring, a pyridazine moiety, and a methoxyphenyl sulfanyl group, which contribute to its diverse biological interactions.
Chemical Structure and Properties
The IUPAC name for this compound is 1-(6-((3-methoxyphenyl)thio)pyridazin-3-yl)piperidine-3-carboxylic acid. Its molecular formula is C17H19N3O3S with a molecular weight of 353.41 g/mol. The chemical structure can be visualized as follows:
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including anti-inflammatory effects, analgesic properties, and potential anticancer effects. The following sections detail specific biological activities supported by research findings.
Anti-inflammatory Activity
Studies have demonstrated that compounds similar in structure to this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of anandamide, which has been associated with anti-inflammatory effects in various models of inflammation .
Analgesic Properties
The compound's structural features suggest it may interact with pain pathways. For instance, compounds with similar piperidine and pyridazine structures have been shown to reduce pain responses in animal models. Specifically, analogs have demonstrated efficacy in reducing tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .
Anticancer Potential
Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against cancer cell lines. The presence of the methoxyphenyl group is thought to enhance interaction with cellular targets involved in cancer proliferation. For example, compounds with similar moieties have shown significant growth inhibition in various cancer cell lines .
Case Studies and Research Findings
- FAAH Inhibition Study : A study involving a related compound demonstrated that selective FAAH inhibitors significantly increased levels of endogenous cannabinoids and reduced pain responses in rat models .
- Cytotoxicity Assay : Research on thiazole-bearing molecules indicated that structural modifications similar to those found in this compound led to enhanced cytotoxicity against HT29 colon cancer cells .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-13-5-2-6-14(10-13)24-16-8-7-15(18-19-16)20-9-3-4-12(11-20)17(21)22/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIHPGHMYHDOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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